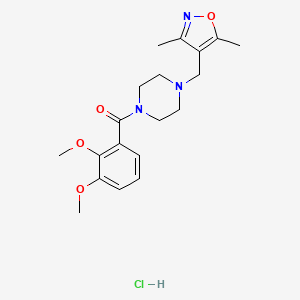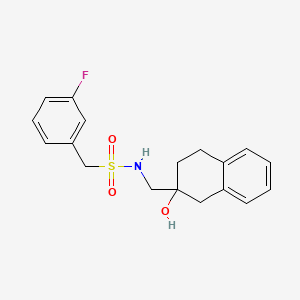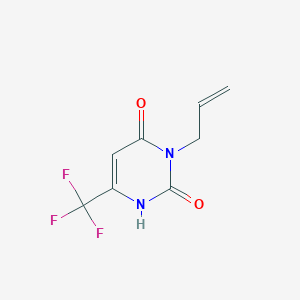![molecular formula C17H15NO3 B2751259 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one CAS No. 183133-36-0](/img/structure/B2751259.png)
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is known for its unique structural features, which include a benzopyran ring fused with a dimethylamino phenyl group. It exhibits interesting photophysical properties and has been studied for various applications in scientific research.
Mécanisme D'action
Target of Action
The primary target of CHEMBL3781737 is currently unknown. It has been found to inhibit human recombinant glutaminyl cyclase . Glutaminyl cyclase is an enzyme involved in the biosynthesis of hormones and neurotransmitters.
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . In the case of CHEMBL3781737, it may interact with its target, glutaminyl cyclase, to inhibit its activity .
Pharmacokinetics
Pharmacokinetics is an integral part of drug development and rational pharmacotherapy
Action Environment
The action, efficacy, and stability of CHEMBL3781737 may be influenced by various environmental factors. For example, the solvent polarity has a great influence on the excited-state intramolecular proton transfer (ESIPT) reaction of certain molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one typically involves the cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where chalcones are cyclized using hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its applications in various fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Studied for its potential as a bioimaging agent due to its fluorescent properties.
Medicine: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyflavone: Similar structure but lacks the dimethylamino group.
4’-Dimethylamino-3-hydroxyflavone: Similar structure with a different substitution pattern.
2-(4-Dimethylaminophenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure with additional methoxy groups.
Uniqueness
2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of a dimethylamino group and a hydroxyl group on the benzopyran ring. This unique structure imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and optoelectronic devices.
Propriétés
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJROYPYUHPDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)


![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)

![(5Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2751187.png)


![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
